molecular formula C25H38O2 B157238 Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- CAS No. 1922-28-7

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-

Cat. No. B157238
CAS RN: 1922-28-7
M. Wt: 370.6 g/mol
InChI Key: FUHICEVRJQTFHR-CYDQFLCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-, also known as 16,17-DPA, is a steroid hormone that has been of interest to researchers due to its potential applications in various fields.

Mechanism Of Action

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- acts as a glucocorticoid receptor agonist, which means it binds to and activates the glucocorticoid receptor. The glucocorticoid receptor is a transcription factor that regulates the expression of various genes involved in inflammation, metabolism, and immune response. By activating the glucocorticoid receptor, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can modulate these processes and potentially provide therapeutic benefits.

Biochemical And Physiological Effects

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. Inflammation is a key component of many diseases, and Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to suppress the immune response by inhibiting the activation of T cells and B cells. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to modulate metabolism by regulating the expression of genes involved in glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments is its stability and solubility in various solvents. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is its potential for non-specific binding to other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for the study of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-. One potential area of research is its use as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be studied for its potential applications in cancer treatment, as it has been shown to have anti-tumor properties. Finally, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- could be further studied for its potential applications in agriculture and aquaculture, as it has been shown to improve growth and feed conversion efficiency in animals and fish.
Conclusion:
In conclusion, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is a steroid hormone that has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. It acts as a glucocorticoid receptor agonist and has been shown to have anti-inflammatory, immunosuppressive, and metabolic effects. While there are advantages and limitations to using Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- in lab experiments, there are several future directions for its study that could potentially lead to new therapeutic applications.

Synthesis Methods

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- can be synthesized through various methods, including the oxidation of 16,17-dihydroxyprogesterone, the reduction of 16,17-epoxyprogesterone, and the dehydrogenation of 16alpha, 17alpha-epoxyprogesterone. The most common method used for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- is through the reduction of 16,17-epoxyprogesterone using sodium borohydride.

Scientific Research Applications

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been found to increase the growth rate and feed conversion efficiency of animals, such as cattle and pigs. In aquaculture, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been shown to improve the growth and survival rate of fish, such as tilapia and carp. In medicine, Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl- has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

CAS RN

1922-28-7

Product Name

Pregn-4-ene-3,20-dione, 16alpha-isopropyl-6alpha-methyl-

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-6,10,13-trimethyl-16-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H38O2/c1-14(2)18-13-22-19-11-15(3)21-12-17(27)7-9-24(21,5)20(19)8-10-25(22,6)23(18)16(4)26/h12,14-15,18-20,22-23H,7-11,13H2,1-6H3/t15-,18-,19+,20-,22-,23-,24+,25-/m0/s1

InChI Key

FUHICEVRJQTFHR-CYDQFLCISA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H]([C@@H]3C(=O)C)C(C)C)C)[C@@]4(C1=CC(=O)CC4)C

SMILES

CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3C(=O)C)C(C)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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